1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

説明

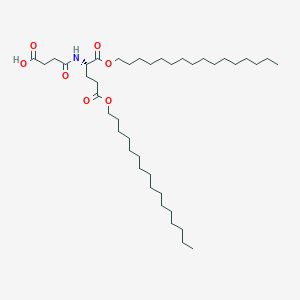

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid (hereafter referred to by its full systematic name) is a synthetic amphiphilic compound with a chiral (S)-configured center. Its structure combines two hexadecyloxy (C16) chains, a central dipeptide-like backbone, and a terminal carboxylic acid group. The compound’s design suggests applications in lipid-based drug delivery systems, membrane mimetics, or surfactants due to its dual hydrophilic (carboxylic acid, amide) and hydrophobic (C16 chains) regions. The hexadecyloxy groups likely enhance lipid solubility, while the carboxylic acid moiety provides pH-dependent solubility .

特性

IUPAC Name |

4-[[(2S)-1,5-dihexadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-48-40(46)34-31-37(42-38(43)32-33-39(44)45)41(47)49-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)/t37-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBOZUQAGVMYTM-QNGWXLTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate typically involves the esterification of L-glutamic acid with hexadecanol in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures to facilitate esterification.

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

Solvent: Organic solvents like toluene or dichloromethane are employed to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high purity and minimize by-products .

化学反応の分析

4. 科学研究での応用

1,5-ジヘキサデシル N-(3-カルボキシ-1-オキソプロピル)-L-グルタミン酸には、いくつかの科学研究の応用があります。

科学的研究の応用

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate has several scientific research applications:

Drug Delivery Systems: It is used to modify the surface of liposomes and nanoparticles to enhance drug delivery to specific cells or tissues.

Gene Therapy: The compound’s positive charge allows it to bind with negatively charged biomolecules, facilitating gene delivery.

Biomedical Research: It is employed in the development of targeted therapies for diseases such as cancer and inflammatory conditions.

作用機序

1,5-ジヘキサデシル N-(3-カルボキシ-1-オキソプロピル)-L-グルタミン酸の作用機序には、細胞膜と生体分子との相互作用が含まれます。この化合物の両親媒性により、脂質二重層に組み込まれ、治療薬の送達を強化できます。 マクロファージやその他の免疫細胞を標的にし、それらの活性を調節し、酸化ストレスと炎症を軽減します 。

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound can be compared to three classes of analogs:

Lipidated amino acids (e.g., N-palmitoyl-L-glutamic acid).

Bis-alkylated surfactants (e.g., sodium 1,5-bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate).

Chiral amphiphiles (e.g., (R)-configured analogs).

Table 1: Key Comparative Properties

| Property | Target Compound | N-Palmitoyl-L-Glutamic Acid | Sodium 1,5-Bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate | (R)-Configured Analog |

|---|---|---|---|---|

| Molecular Weight | ~950 g/mol (estimated) | ~480 g/mol | ~830 g/mol | ~950 g/mol |

| Critical Micelle Conc. (CMC) | Not reported | 0.1 mM (pH 7.4) | 0.05 mM (aqueous) | Not reported |

| Solubility | Low in water, high in DCM/CHCl₃ | Moderate in water (pH >5) | High in water | Similar to (S)-form |

| Applications | Drug delivery (hypothesized) | Cosmetic emulsifiers | Industrial surfactants | Stereospecific interactions |

Key Findings:

- Lipophilicity: The dual C16 chains in the target compound likely increase logP values compared to mono-alkylated analogs like N-palmitoyl-L-glutamic acid, enhancing membrane permeability but reducing aqueous solubility .

- Stereochemistry: The (S)-configuration may influence interactions with biological targets (e.g., enzymes or receptors) compared to its (R)-configured counterpart. For example, (S)-forms of lipidated amino acids often show higher binding affinity to serum albumin .

- Surfactant Behavior : Unlike sodium sulfonate analogs, the carboxylic acid group in the target compound may confer pH-responsive self-assembly, expanding utility in triggered drug release systems .

Recommendations for Further Study

- Conduct CMC measurements via surface tension assays.

- Compare enantioselective behavior using chiral chromatography or crystallography.

- Evaluate cytotoxicity and drug encapsulation efficiency relative to commercial surfactants.

生物活性

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid, with the CAS number 125401-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄₁H₇₇N₇O₇

- Molecular Weight : 696.05 g/mol

- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of compounds related to 4-oxobutanoic acids. For instance, a study demonstrated that derivatives of 4-oxobutanoic acids exhibited significant anti-inflammatory effects in animal models, suggesting that similar compounds may possess comparable activities .

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid could be a candidate for developing anti-inflammatory therapeutics.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of 4-oxobutanoic acids and evaluating their biological activities. The results indicated that certain substitutions on the oxobutanoic acid framework enhanced anti-inflammatory effects significantly. This provides a basis for further exploration of (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid in therapeutic applications .

Study 2: Analgesic Activity

Another research effort investigated the analgesic properties of substituted 4-oxobutanoic acids. The findings revealed that these compounds could effectively reduce pain responses in animal models, indicating potential use in pain management therapies. The structural features contributing to this activity were analyzed, providing insights into how modifications could enhance efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical considerations for synthesizing (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid to ensure high purity?

- Methodological Answer: Synthesis requires strict control of moisture and reaction intermediates. For analogous 4-oxobutanoic acid derivatives, residual solvents like methanol can interfere with downstream reactions. Post-synthesis, ensure thorough drying (e.g., under high vacuum) and confirm purity via NMR to detect solvent residues (e.g., δ 3.68 ppm for methoxy groups) . Hexadecyloxy groups may introduce solubility challenges; use polar aprotic solvents (e.g., DMF) and monitor reaction progress via TLC or HPLC.

Q. How can researchers verify the stereochemical integrity of this compound post-synthesis?

- Methodological Answer: Chiral HPLC or circular dichroism (CD) spectroscopy is essential for confirming the (S)-configuration. For structurally related compounds, NMR coupling constants (e.g., δ 2.60–2.80 ppm for diastereotopic protons) and NOE experiments can resolve stereochemical ambiguities . Cross-reference with computational models (e.g., DFT-optimized structures) to validate spatial arrangements.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Based on structurally similar compounds, this molecule may pose risks of skin/eye irritation (GHS Category 2/2A). Use nitrile gloves, sealed goggles, and fume hoods. Store at -10°C in desiccated conditions to prevent hydrolysis of the oxobutanoic acid moiety . Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs during weighing.

Advanced Research Questions

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. For 4-oxobutanoic acid derivatives, acidic conditions (pH < 4) may hydrolyze the ester linkages, while alkaline conditions (pH > 8) could deprotonate the carboxylic acid group. Lyophilization or formulation in lipid-based matrices (e.g., liposomes) may enhance shelf-life .

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer: Discrepancies may arise from solvent choice (e.g., DMSO vs. aqueous buffers) or membrane permeability limitations. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate results. For lipid-modified compounds, incorporate delivery vehicles (e.g., cyclodextrins) to improve bioavailability .

Q. What in silico tools are effective for predicting this compound’s interaction with lipid bilayers or protein targets?

- Methodological Answer: Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini can model interactions with lipid membranes. Docking studies (AutoDock Vina, Schrödinger) paired with MM-GBSA free energy calculations predict binding modes to hydrophobic pockets. Validate predictions with surface plasmon resonance (SPR) or ITC .

Q. How does the compound’s amphiphilic structure influence its self-assembly behavior?

- Methodological Answer: Critical micelle concentration (CMC) can be determined via pyrene fluorescence assays. TEM or DLS characterize micelle/nanoparticle size. The hexadecyloxy chains likely drive hydrophobic aggregation, while the oxobutanoic acid group confers pH-dependent solubility. Compare with structurally simpler analogs (e.g., 4-methoxy derivatives) to isolate structure-function relationships .

Contradictions and Limitations in Current Data

- Synthetic Yield vs. Purity: Some protocols report high yields (e.g., 97% for 4-methoxy analogs) but may overlook trace impurities detectable only via high-resolution MS .

- Biological Activity Specificity: Similar compounds show off-target effects in kinase assays; use CRISPR-edited cell lines to isolate pathway-specific responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。